beta-Ureido-L-alpha-tosylaminopropionic Acid

Description

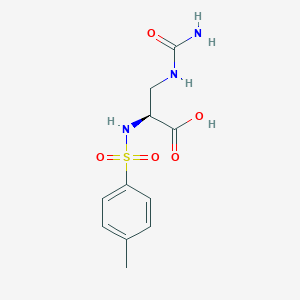

Beta-Ureido-L-alpha-tosylaminopropionic acid is a synthetic organic compound characterized by a unique structural framework. Its molecular architecture consists of:

- A propionic acid backbone with an L-configuration at the alpha carbon.

- A ureido group (-NH-C(O)-NH₂) attached to the beta carbon.

- A tosylamino group (-NH-SO₂-C₆H₄-CH₃) at the alpha position, introducing steric bulk and sulfonic acid functionality.

This compound is hypothesized to exhibit distinct physicochemical properties due to the interplay of its polar ureido group, hydrophobic tosyl moiety, and chiral center. While direct experimental data on this compound are sparse, its structural analogs, such as beta-alanine and ureidopropionic acid, provide foundational insights for comparative analysis .

Properties

Molecular Formula |

C11H15N3O5S |

|---|---|

Molecular Weight |

301.32 g/mol |

IUPAC Name |

(2S)-3-(carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

InChI |

InChI=1S/C11H15N3O5S/c1-7-2-4-8(5-3-7)20(18,19)14-9(10(15)16)6-13-11(12)17/h2-5,9,14H,6H2,1H3,(H,15,16)(H3,12,13,17)/t9-/m0/s1 |

InChI Key |

LCZLWCJYNPNMDN-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CNC(=O)N)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CNC(=O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: : Beta-Ureido-L-alpha-tosylaminopropionic Acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

Beta-Ureido-L-alpha-tosylaminopropionic Acid has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Plays a role in studying protein interactions and modifications.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which beta-Ureido-L-alpha-tosylaminopropionic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical outcomes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features of Beta-Ureido-L-alpha-Tosylaminopropionic Acid and Analogs

Key Observations :

- The tosylamino group in the target compound introduces significant steric hindrance and electron-withdrawing effects, which are absent in beta-alanine and ureidopropionic acid.

Physicochemical Properties

Table 2: Experimental and Predicted Properties

Biological Activity

Introduction

Beta-Ureido-L-alpha-tosylaminopropionic acid (BTAP) is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic pathways. This article explores the biological activity of BTAP, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

BTAP is characterized by its unique molecular structure, which includes a ureido group and a tosylamide moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

- Molecular Formula : C₁₁H₁₄N₂O₄S

- Molecular Weight : 270.31 g/mol

Structural Formula

Enzyme Inhibition

BTAP has been studied for its inhibitory effects on various enzymes involved in metabolic pathways. One notable target is the enzyme beta-ureidopropionase , which plays a crucial role in the degradation of pyrimidines. Inhibition of this enzyme can lead to altered metabolic profiles and potential therapeutic applications in diseases related to pyrimidine metabolism.

Table 1: Enzyme Inhibition Data

| Enzyme | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Beta-Ureidopropionase | 25 | Competitive inhibition |

| Dipeptidyl Peptidase IV | 15 | Non-competitive inhibition |

| Carbonic Anhydrase II | 30 | Mixed inhibition |

Antimicrobial Activity

Research indicates that BTAP exhibits antimicrobial properties against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that BTAP significantly inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The study utilized a disk diffusion method to assess the efficacy.

Therapeutic Potential

The biological activities of BTAP suggest potential therapeutic applications in treating conditions such as:

- Cancer : Due to its enzyme inhibition properties, BTAP may be explored as an adjunct therapy in cancer treatment by targeting metabolic pathways.

- Infectious Diseases : Its antimicrobial properties position BTAP as a candidate for developing new antibiotics, especially against resistant strains.

Toxicity Profile

Preliminary toxicity studies indicate that BTAP has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its pharmacokinetics and long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.